molecular formula C20H14ClF3N4O B2603998 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one CAS No. 551930-80-4

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one

Cat. No.: B2603998
CAS No.: 551930-80-4
M. Wt: 418.8
InChI Key: RLAFHWRSFJKUET-UHFFFAOYSA-N
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Description

The compound “5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl (C=O) group. Attached to this ring is an indole group, which is a fused ring system containing a benzene ring and a pyrrole ring. The compound also contains a pyridine ring with a trifluoromethyl group (CF3) and a chlorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The presence of nitrogen in the pyrimidinone and indole rings, as well as the pyridine ring, would likely result in these parts of the molecule being planar. The electronegative atoms (like nitrogen, oxygen, and fluorine) and polar bonds (like C-O, C-N, and C-F) could result in the molecule having regions of partial positive and negative charge .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the carbonyl group in the pyrimidinone ring could make this part of the molecule susceptible to nucleophilic attack. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple polar groups and aromatic rings would likely make it relatively non-volatile and could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been utilized in the synthesis of various heterocyclic compounds, showing significant antimicrobial activity. For instance, the synthesis of new 3-(pyrimidin-4-yl)-1H-indole derivatives, including their thioglycoside and N-glycoside derivatives, showed high growth inhibition activities against certain bacteria. The antimicrobial activity of these synthesized compounds was further validated through molecular docking studies, indicating their potential in medicinal chemistry (El-Sayed et al., 2016).

Synthesis of Pyrimidines

The compound was involved in the synthesis of a series of pyrimidines, showcasing the versatility of its structure in chemical synthesis. The efficient cyclizations catalyzed by specific compounds produced desired pyrimidines in good yields, highlighting its role in the synthesis of complex chemical structures (Flores et al., 2006).

In Vitro Antibacterial Evaluation

This compound was used in the synthesis of novel derivatives, which were then evaluated for their antibacterial activity. Notably, some of these derivatives displayed moderate effectiveness compared to standard reference drugs, suggesting the compound’s potential in the development of new antibacterial agents (Afrough et al., 2019).

Anticancer and Anti-5-Lipoxygenase Agents

There is evidence of this compound’s utility in the synthesis of derivatives with potential anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) of these synthesized compounds was discussed, shedding light on their therapeutic potential (Rahmouni et al., 2016).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized as a drug candidate .

Mechanism of Action

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(1H-indol-3-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O/c21-16-7-13(20(22,23)24)9-26-18(16)15-10-28(11-27-19(15)29)6-5-12-8-25-17-4-2-1-3-14(12)17/h1-4,7-11,25H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAFHWRSFJKUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C=C(C(=O)N=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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